molecular formula C10H19NO2 B1464156 1-(2-Isopropoxyethyl)-piperidin-4-one CAS No. 1249165-80-7

1-(2-Isopropoxyethyl)-piperidin-4-one

Cat. No. B1464156
CAS RN: 1249165-80-7
M. Wt: 185.26 g/mol
InChI Key: PEAHAJDJLFWMOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Isopropoxyethyl)-piperidin-4-one (IPEPO) is a synthetic compound that has a wide range of applications in scientific research. It is a versatile molecule with a wide range of properties, making it a useful tool for researchers in a variety of fields. IPEPO has been used in biochemistry, physiology, and pharmacology to study various biochemical and physiological processes.

Scientific Research Applications

Chemical Synthesis and ReactivityOne study focused on the nucleophilic aromatic substitution of the nitro-group, which is a fundamental reaction in organic chemistry. This reaction is crucial for constructing complex molecules, including those containing the piperidine ring, a common structural motif in many bioactive compounds (Pietra & Vitali, 1972). The study's insights into reaction mechanisms can aid in developing synthetic strategies for molecules similar to "1-(2-Isopropoxyethyl)-piperidin-4-one."

Drug Discovery and Development

Piperidine derivatives, including those structurally related to "1-(2-Isopropoxyethyl)-piperidin-4-one," have been extensively studied for their therapeutic potential. For instance, strategies for the synthesis of spiropiperidines highlight the importance of the piperidine scaffold in medicinal chemistry, demonstrating its versatility in drug discovery programs (Griggs, Tape, & Clarke, 2018). These findings underscore the relevance of such structures in the development of new pharmaceuticals.

Pharmacological Applications

Research on piperine, a compound structurally related to "1-(2-Isopropoxyethyl)-piperidin-4-one," reveals its diverse physiological effects, including antioxidant, anti-inflammatory, and bioavailability-enhancing properties. These studies provide a basis for exploring similar compounds for their potential health benefits (Srinivasan, 2007).

Material Science Applications

In material science, the synthesis of polymers from renewable resources, including derivatives of dianhydrohexitols, showcases the application of organic compounds in creating environmentally friendly materials. The incorporation of piperidine derivatives into polymers could enhance their properties, making them suitable for various industrial applications (Fenouillot, Rousseau, Colomines, Saint-Loup, & Pascault, 2010).

properties

IUPAC Name

1-(2-propan-2-yloxyethyl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-9(2)13-8-7-11-5-3-10(12)4-6-11/h9H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEAHAJDJLFWMOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCN1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Isopropoxyethyl)-piperidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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